![molecular formula C17H17N5O3S B2481737 4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034466-05-0](/img/structure/B2481737.png)
4-acetyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide
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Overview
Description
Pyrazole derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazine hydrate with various carbonyl compounds . The structures of the synthesized products are usually confirmed with elemental analysis, 1H NMR, 13C NMR, IR, and MS analysis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques can provide information about the presence of certain functional groups in the molecule.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , oxidative cyclization reactions , and reductive amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using techniques such as 1H NMR, 13C NMR, and IR . These techniques can provide information about the presence of certain functional groups in the molecule and their chemical environment.Scientific Research Applications
- 1,2,3-Triazoles , such as the one in this compound, serve as privileged structural motifs. Despite not occurring naturally, they find extensive use in drug discovery due to their stability, aromatic character, and hydrogen bonding ability .
- Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all feature this motif .
- Some derivatives of 1,2,3-triazoles exhibit promising biological activities. For example, a triazole derivative demonstrated effective cytotoxic activity against various cancer cell lines .
- Additionally, molecular simulation studies have justified the potent in vitro antipromastigote activity of certain 1,2,3-triazole compounds .
Drug Discovery and Medicinal Chemistry
Biological Activity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-12(23)13-3-5-15(6-4-13)26(24,25)21-10-16-17(19-8-7-18-16)14-9-20-22(2)11-14/h3-9,11,21H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUWLCAZMSWGMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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